molecular formula C10H15NO B042030 3-(Methylamino)-3-phenylpropan-1-ol CAS No. 69888-75-1

3-(Methylamino)-3-phenylpropan-1-ol

Cat. No.: B042030
CAS No.: 69888-75-1
M. Wt: 165.23 g/mol
InChI Key: FDYZMHZQSAYZNO-UHFFFAOYSA-N
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Description

3-(Methylamino)-3-phenylpropan-1-ol is an organic compound with the molecular formula C10H15NO It is a secondary amine and an alcohol, characterized by a phenyl group attached to a propanol backbone with a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-3-phenylpropan-1-ol typically involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride. The reaction is carried out in an alcohol solvent at temperatures ranging from 60-100°C in a closed container. The mixture is then concentrated, cooled, and crystallized to obtain this compound hydrochloride. This intermediate is then reduced under catalytic conditions using a Raney nickel catalyst, with hydrogen pressure between 0.3-1.5 MPa and temperatures of 25-80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of closed systems and efficient catalysts helps in minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form different amines.

    Substitution: The methylamino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) is commonly employed.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Phenylacetone or benzaldehyde derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

3-(Methylamino)-3-phenylpropan-1-ol is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylamino)-3-phenylpropan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, influencing metabolic pathways. The compound’s effects are mediated through its interaction with receptors and enzymes, altering their activity and leading to physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)-3-phenylpropan-1-ol is unique due to its dual functional groups (amine and alcohol), which allow it to participate in a wide range of chemical reactions. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.

Properties

IUPAC Name

3-(methylamino)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-10(7-8-12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYZMHZQSAYZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-(Methylamino)-3-phenylpropan-1-ol?

A1: While the abstract doesn't explicitly state the molecular weight, it provides the molecular formula of this compound as C10H15NO []. Based on this formula, the molecular weight can be calculated as 165.23 g/mol.

Q2: How does the crystal structure of this compound influence its intermolecular interactions?

A2: The abstract describes the crystal structure of this compound as being stabilized by hydrogen bonding. Specifically, classical O—H⋯N and N—H⋯O hydrogen bonds connect the molecules, forming centrosymmetric dimers and tetrameric units within the crystal lattice []. These ring motifs contribute to the overall three-dimensional network structure of the compound in its solid state.

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